1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Overview
Description
1,2,4,5-Tetrabromo-3,6-dinitrobenzene is an organic compound with the molecular formula C6Br4N2O4 It is a derivative of benzene, where four bromine atoms and two nitro groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrabromo-3,6-dinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,4,5-tetrabromobenzene followed by nitration to introduce the nitro groups at the 3 and 6 positions. The reaction conditions typically involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other separation techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrabromo-3,6-dinitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized products, although these are less commonly studied.
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrabromo-3,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Similar in structure but with methyl groups instead of nitro groups.
1,2,4,5-Tetrabromo-3,6-diiodobenzene: Contains iodine atoms instead of nitro groups.
2,3,5,6-Tetrabromo-1,4-dichlorobenzene: Contains chlorine atoms in addition to bromine atoms.
Uniqueness
1,2,4,5-Tetrabromo-3,6-dinitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXKSHYFXVRDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285485 | |
Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22230-49-5 | |
Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22230-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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